[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole
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Overview
Description
[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the field of organic electronics. This compound is known for its electron-deficient nature, making it a valuable building block for various applications, including organic photovoltaics and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with sodium nitrite, followed by cyclization to form the desired compound . Another approach includes the use of disulfur dichloride to convert anilines into benzothiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when bromine atoms are incorporated into the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of advanced materials for electronic applications .
Scientific Research Applications
[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole has a wide range of scientific research applications:
Biology: The compound’s derivatives have shown potential in biological applications, including as inhibitors for specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of organic photovoltaics and OLEDs, contributing to advancements in renewable energy and display technologies
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole involves its electron-deficient nature, which allows it to participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing pathways related to electron transport and energy conversion .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is structurally similar and also used in organic electronics.
Thiazolo[5,4-d]thiazole: Another related compound with applications in dye-sensitized solar cells.
Uniqueness
[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole stands out due to its unique electronic properties, which make it highly suitable for applications requiring efficient electron transport and high oxidative stability .
Properties
CAS No. |
211-33-6 |
---|---|
Molecular Formula |
C7H3N3S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C7H3N3S2/c1-2-5-7(11-3-8-5)6-4(1)9-12-10-6/h1-3H |
InChI Key |
MYYXZMPKOACTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=CS3 |
Origin of Product |
United States |
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